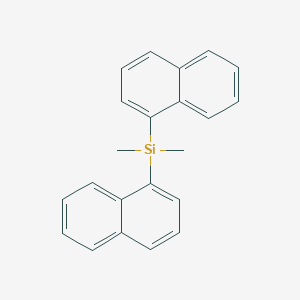

Dimethyl(dinaphthalen-1-yl)silane

Description

Properties

CAS No. |

18753-19-0 |

|---|---|

Molecular Formula |

C22H20Si |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

dimethyl(dinaphthalen-1-yl)silane |

InChI |

InChI=1S/C22H20Si/c1-23(2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3 |

InChI Key |

SHCZBMYTPGCRGJ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |

Other CAS No. |

18753-19-0 |

Synonyms |

Silane,dimethyl-di-1-naphthalenyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Silanes

Reactivity and Catalytic Behavior

- Hydrosilylation Activity : Dimethyl(phenyl)silane undergoes hydrosilylation with alkenes at 40°C , whereas this compound’s bulky naphthyl groups likely reduce reaction rates due to steric hindrance.

- Hydrolytic Stability: Methoxy-substituted silanes (e.g., 6a) hydrolyze readily to form silanols , whereas this compound’s methyl and aromatic groups confer greater hydrolytic stability compared to alkoxy or chlorinated analogs .

Table 2: Comparative Research Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl(dinaphthalen-1-yl)silane, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling naphthalene derivatives with dimethylsilane precursors via hydrosilylation or nucleophilic substitution. Liquid-phase deposition on silica substrates (e.g., SiO₂) is a common approach, where surface hydroxyl groups react with silane agents . Purity validation requires a combination of elemental analysis (C, H, Si content), chromatography (e.g., HPLC to detect unreacted precursors), and spectroscopic techniques such as NMR (to confirm Si-C bond formation and absence of byproducts) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and surface properties of this compound?

- Methodological Answer :

- Solid-state NMR : Provides insights into Si-C bonding and molecular mobility. Cross-polarization magic-angle spinning (CP-MAS) NMR is particularly useful for studying silane monolayers .

- FTIR-ATR : Measures alkyl chain tilt angles and gauche defects in surface-bound silanes .

- XPS : Quantifies surface coverage and identifies oxidation states of silicon and carbon .

- Chromatography : Reverse-phase HPLC with aged phases can assess silane chain retention and degradation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in surface coverage data between XPS and chromatographic analyses for silane-modified surfaces?

- Methodological Answer : Discrepancies often arise due to differences in detection limits: XPS measures the top 1–10 nm of the surface, while chromatography reflects bulk behavior. To reconcile

- Perform depth-profiling XPS to evaluate silane distribution across layers.

- Combine with elemental analysis to correlate surface vs. bulk silicon content.

- Use aged silane phases (where partial chain removal occurs) as controls to simulate incomplete coverage .

Q. What methodologies are appropriate for assessing the role of this compound in catalytic systems, such as hydrogenation or coupling reactions?

- Methodological Answer :

- Catalyst Design : Incorporate the silane into Cu/SiO₂ catalysts via surface modification. Monitor ethylene glycol selectivity in dimethyl oxalate hydrogenation using GC-MS .

- Stability Testing : Expose the catalyst to thermal cycling (e.g., 200–400°C) and analyze silane retention via TGA and post-reaction XPS .

- Kinetic Studies : Compare turnover frequencies (TOF) with unmodified catalysts to isolate silane-specific effects .

Q. How can computational modeling (e.g., DFT) complement experimental data to predict the electronic or steric effects of this compound in supramolecular systems?

- Methodological Answer :

- DFT Simulations : Calculate bond dissociation energies (Si-C, Si-O) and electron density maps to predict reactivity with substrates like silica or metals .

- Molecular Dynamics (MD) : Simulate monolayer packing efficiency and alkyl chain orientation on SiO₂ surfaces, validated against experimental FTIR-ATR tilt angles .

Q. What in vitro models are suitable for evaluating the toxicological profile of this compound, and how should exposure protocols be designed?

- Methodological Answer :

- Cell-Based Assays : Use human lung epithelial cells (A549) or hepatocytes (HepG2) to assess cytotoxicity via MTT assays. Dose ranges should reflect occupational exposure limits (e.g., 0.1–10 µg/mL) .

- Metabolic Stability : Incubate with liver microsomes to identify potential bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .

- Environmental Impact : Test biodegradability in OECD 301D closed-bottle tests, monitoring silane degradation products via LC-MS .

Application-Focused Questions

Q. How can researchers design experiments to evaluate this compound as a coupling agent in polymer composites or ceramic materials?

- Methodological Answer :

- Composite Fabrication : Blend the silane with polymers (e.g., polyethylene) or kaolinite clays. Use melt-processing or solvent casting, followed by tensile testing to measure mechanical reinforcement .

- Interfacial Adhesion : Apply ToF-SIMS to map silane distribution at polymer-filler interfaces and correlate with fracture toughness .

Q. What methodological approaches are effective for studying the thermal and chemical stability of this compound under extreme conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA-DSC under N₂/O₂ atmospheres to identify decomposition temperatures and exothermic oxidation events. Post-analysis via FTIR detects SiO₂ formation .

- Chemical Resistance : Immerse silane-coated substrates in acidic (pH 2) or alkaline (pH 12) solutions for 24–72 hours. Monitor silane retention using XPS and contact angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.